molecular formula C14H17BrN4O2 B8664947 3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol CAS No. 477589-60-9

3-({5-Bromo-4-[(4-hydroxybutyl)amino]pyrimidin-2-YL}amino)phenol

Cat. No. B8664947
Key on ui cas rn: 477589-60-9
M. Wt: 353.21 g/mol
InChI Key: DUJZPZHWBDRLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312225B2

Procedure details

A reaction mixture of 327 mg (3.0 mmol) of 3-aminophenol and 864 mg (3.1 mmol) of 4-(5-bromo-2-chloro-pyrimidin-4-ylamino)-butan-1-ol in 9 ml of acetonitrile is mixed with 0.75 ml of a 4 M solution of hydrochloric acid in dioxane, and it is stirred under reflux overnight. After the cooling, the reaction mixture is filtered, and the filtrate is completely concentrated by evaporation. The oil that is obtained is recrystallized from ethyl acetate/ethanol. The solid is filtered off and then dissolved in water. By adding triethylamine, the solution is made basic and extracted with ethyl acetate (2×). The combined organic phases are dried (Na2SO4), filtered and concentrated by evaporation. 444 mg (1.2 mmol, corresponding to 40% of theory) of the product is obtained.
Quantity
327 mg
Type
reactant
Reaction Step One
Name
4-(5-bromo-2-chloro-pyrimidin-4-ylamino)-butan-1-ol
Quantity
864 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Br:9][C:10]1[C:11]([NH:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])=[N:12][C:13](Cl)=[N:14][CH:15]=1.Cl>C(#N)C.O1CCOCC1>[Br:9][C:10]1[C:11]([NH:17][CH2:18][CH2:19][CH2:20][CH2:21][OH:22])=[N:12][C:13]([NH:1][C:2]2[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=2)=[N:14][CH:15]=1

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
4-(5-bromo-2-chloro-pyrimidin-4-ylamino)-butan-1-ol
Quantity
864 mg
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)NCCCCO
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
After the cooling, the reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is completely concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The oil that is obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from ethyl acetate/ethanol
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
ADDITION
Type
ADDITION
Details
By adding triethylamine
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
444 mg (1.2 mmol, corresponding to 40% of theory) of the product is obtained

Outcomes

Product
Name
Type
Smiles
BrC=1C(=NC(=NC1)NC=1C=C(C=CC1)O)NCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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